3,5-Pyridinedicarboxylic acid, 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-, 3-ethyl 5-methyl ester

Description

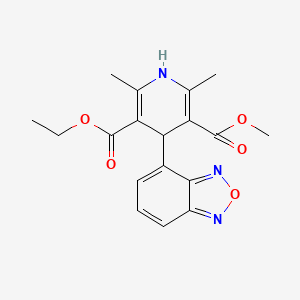

This compound belongs to the 1,4-dihydropyridine (DHP) class, a structural motif widely explored in medicinal chemistry due to its calcium channel-blocking activity . The core structure consists of a 1,4-dihydropyridine ring substituted at the 4-position with a 2,1,3-benzoxadiazole moiety and at the 3- and 5-positions with ethyl and methyl ester groups, respectively. The benzoxadiazole group distinguishes it from classical DHP derivatives like nifedipine (4-nitrophenyl-substituted) and introduces unique electronic and steric properties that may influence pharmacological activity and physicochemical behavior .

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-5-25-18(23)14-10(3)19-9(2)13(17(22)24-4)15(14)11-7-6-8-12-16(11)21-26-20-12/h6-8,15,19H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLLWZJRQZWSRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901108802 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-, 3-ethyl 5-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901108802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75695-99-7 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-, 3-ethyl 5-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75695-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-, 3-ethyl 5-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901108802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3,5-Pyridinedicarboxylic acid, 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-, 3-ethyl 5-methyl ester is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It consists of a pyridine ring substituted with two carboxylic acid groups and a benzoxadiazole moiety. The presence of these functional groups contributes to its biological activity.

Antioxidant Properties

Research indicates that derivatives of pyridinedicarboxylic acids exhibit significant antioxidant activity. The presence of the benzoxadiazole group enhances this property by stabilizing free radicals through resonance structures. Studies have shown that compounds with similar structures can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Antioxidant Efficacy in Cell Lines : A study conducted on human fibroblast cell lines demonstrated that treatment with the compound reduced oxidative stress markers significantly compared to untreated controls. The results indicated a protective effect against hydrogen peroxide-induced cytotoxicity .

- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial efficacy .

- In Vivo Anti-inflammatory Study : An animal model of arthritis was treated with the compound, resulting in decreased paw swelling and reduced levels of pro-inflammatory cytokines in serum samples. This indicates its potential as an anti-inflammatory agent .

Data Summary Table

Comparison with Similar Compounds

Key Observations :

- However, its planar structure may enhance π-π stacking interactions with biological targets .

- Shorter ester chains (ethyl/methyl) in the target compound may improve solubility compared to longer-chain derivatives like lacidipine (ethyl esters) or diisobutyl esters .

Pharmacological and Physicochemical Properties

Calcium Channel Modulation

- Nifedipine : A prototypical DHP calcium antagonist with high vascular selectivity; its 2-nitrophenyl group enhances binding to L-type calcium channels .

- YC-93: Exhibits 100–300× greater potency than papaverine in cerebral and coronary vasodilation, attributed to its 3-nitrophenyl group and amino-ester side chain .

- Target Compound : The benzoxadiazole moiety may confer improved binding kinetics due to its electron-deficient aromatic system, though direct pharmacological data are absent in the evidence.

Stability and Reactivity

- Nifedipine undergoes photodegradation to a nitroso derivative (NTP), which exhibits radical-trapping activity . The benzoxadiazole group in the target compound may offer enhanced photostability due to reduced conjugation with the DHP ring.

- The ethyl/methyl ester combination balances lipophilicity (predicted logP ~2.8–3.2) and metabolic stability compared to dibutyl esters (logP ~3.6) .

Preparation Methods

Step 1: Synthesis of 2-Acetyl-3-benzoxadiazol-4-yl-acrylic Acid Methyl Ester

-

- 2,1,3-Benzoxadiazole-4-carboxaldehyde

- Methyl acetoacetate

-

- Acetic acid (0.25 to 0.30 mol per mol of aldehyde)

- Piperidine (0.06 to 0.08 mol per mol of aldehyde)

Solvent: Diisopropyl ether

-

- Reflux under simultaneous removal of water formed during the reaction to drive equilibrium forward.

- Reaction time: 8 to 12 hours until completion, monitored by HPLC.

- Molar ratio: Methyl acetoacetate used at 0.95 to 1.0 mol per mol of benzoxadiazole-4-carboxaldehyde.

-

- Reaction mixture washed sequentially with dilute hydrochloric acid, dilute sodium bicarbonate, and water.

- Product isolated by vacuum distillation of diisopropyl ether.

-

- High purity intermediate with less than 0.3% residual benzoxadiazole-4-carboxaldehyde.

This step is a Knoevenagel-type condensation producing an α,β-unsaturated ester intermediate essential for subsequent cyclization.

Step 2: Cyclization to Form the Dihydropyridine Core

-

- Purified 2-acetyl-3-benzoxadiazol-4-yl-acrylic acid methyl ester (from Step 1)

- Isopropyl β-aminocrotonate

Solvent: Ethanol

-

- Temperature: 25 to 35 °C

- Reaction proceeds to form the dihydropyridine ring system.

-

- Crude product crystallized from ethanol to obtain pure dihydropyridine derivative.

-

- Product with substantially higher purity and reduced symmetrical ester isomers.

This step is a Hantzsch dihydropyridine synthesis variant, involving Michael addition and cyclization to yield the target compound.

Alternative Synthesis via Hantzsch Dihydropyridine Synthesis Using Nanocatalysts

A related method for synthesizing dihydropyridine derivatives with aromatic aldehydes involves:

-

- Aromatic aldehyde (1 mmol)

- β-Ketoester (2 mmol)

- Ammonium acetate (1 mmol)

Catalyst: Fe-Cu supported on ZSM-5 zeolite (3 wt%)

Solvent: Water

-

- Sonication at ambient temperature (20% power) for 5-8 minutes.

-

- Filtration, washing with water and ethanol, drying, recrystallization from ethanol.

-

- Rapid reaction time, environmentally friendly solvent, and catalyst reuse.

While this method is reported for similar dihydropyridine derivatives, it may be adapted for the target compound synthesis with appropriate aromatic aldehyde substitution.

Summary Table of Preparation Parameters

| Step | Reactants & Catalysts | Solvent | Conditions | Time | Product & Purity |

|---|---|---|---|---|---|

| 1 | 2,1,3-Benzoxadiazole-4-carboxaldehyde + Methyl acetoacetate + Acetic acid + Piperidine | Diisopropyl ether | Reflux with water removal | 8-12 hours | 2-Acetyl-3-benzoxadiazol-4-yl-acrylic acid methyl ester; >99.7% purity |

| 2 | Intermediate + Isopropyl β-aminocrotonate | Ethanol | 25-35 °C | Not specified | Pure dihydropyridine derivative; high purity, low isomers |

| Alt. | Aromatic aldehyde + β-Ketoester + Ammonium acetate + Fe-Cu/ZSM-5 catalyst | Water | Sonication at ambient temperature | 5-8 minutes | Dihydropyridine derivatives; rapid, eco-friendly |

Analytical and Purity Considerations

- HPLC Monitoring: Used to confirm completion of the first condensation step and to ensure minimal residual aldehyde content.

- Crystallization: Critical in the second step to isolate the pure dihydropyridine compound and reduce symmetrical ester impurities.

- Catalyst Reuse: In the nanocatalyst method, the Fe-Cu/ZSM-5 catalyst is washed and dried under vacuum for reuse, emphasizing process sustainability.

Q & A

Q. What are the common synthetic routes for preparing 3,5-pyridinedicarboxylic acid derivatives with heteroaromatic substituents like benzoxadiazole?

Methodological Answer: The synthesis typically involves a Hantzsch dihydropyridine reaction, where a β-ketoester, aldehyde, and ammonia/ammonium acetate are condensed under reflux. For benzoxadiazole-containing derivatives, the aldehyde component can be replaced with a benzoxadiazole-substituted aldehyde. Key steps include:

- Refluxing in ethanol or acetic acid as a solvent with catalytic glacial acetic acid (e.g., 4–6 hours at 80°C) .

- Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures .

- Characterization by NMR and mass spectrometry to confirm esterification and substituent integration .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography is used to resolve the dihydropyridine ring conformation and substituent orientation. For example, analogs like diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate show planar pyridine rings with ester groups in equatorial positions .

- 1H/13C NMR identifies methyl/ethyl ester signals (δ ~1.2–4.3 ppm) and dihydropyridine NH protons (δ ~4.5–5.5 ppm) .

- Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z ~400–450 for similar derivatives) .

Advanced Research Questions

Q. How do electron-withdrawing substituents like benzoxadiazole influence the electronic properties and reactivity of dihydropyridine derivatives?

Methodological Answer:

- Substituents like benzoxadiazole increase electron deficiency in the pyridine ring, altering redox behavior. Cyclic voltammetry studies on nitro-substituted analogs (e.g., dimethyl 4-(2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) show shifted oxidation potentials due to resonance effects .

- Computational studies (DFT) calculate HOMO-LUMO gaps to predict charge distribution and reactivity. For example, nitro groups reduce the HOMO energy by ~1.5 eV compared to methyl substituents, enhancing electrophilic reactivity .

Q. What strategies resolve contradictions in biological activity data for structurally similar dihydropyridine esters?

Methodological Answer:

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects on activity. For instance, 4-(3-nitrophenyl) analogs exhibit higher antimicrobial activity than 4-methylphenyl derivatives due to enhanced membrane permeability .

- Dose-response profiling : Address discrepancies by testing compounds across multiple concentrations. For example, diethyl 4-(4-ethoxyphenyl) derivatives show IC50 variability (5–50 µM) in cytotoxicity assays due to ester hydrolysis rates .

Q. How can computational modeling predict physicochemical properties critical for drug design?

Methodological Answer:

- LogP calculations : Tools like XLogP3 predict hydrophobicity (e.g., XLogP ~3.6 for dibutyl esters), guiding solubility optimization .

- Molecular dynamics simulations : Assess binding to calcium channels by docking the dihydropyridine core into L-type channel models. Analogous studies on nifedipine derivatives validate this approach .

- ADMET profiling : Use SwissADME to predict bioavailability (%ABS >60% for esters with PSA <80 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.